molecular formula C14H11NO5 B12295006 Melandrin CAS No. 110846-17-8

Melandrin

Cat. No.: B12295006
CAS No.: 110846-17-8
M. Wt: 273.24 g/mol
InChI Key: ZOKNFJAARIIMMM-UHFFFAOYSA-N
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Description

Melandrin is a synthetic chemical compound identified in scientific literature for its potential in pharmacological research. Early studies highlight its value for investigating analgesic and hypothermic effects in experimental models, providing a useful tool for neuroscientists and pharmacologists . Research Applications and Value this compound has demonstrated research activity in preclinical models. Key documented effects include: • Analgesic Activity : Studies have shown that this compound exhibits analgesic properties as assessed by the inhibition of writhing syndrome in mice and the pressure method on inflamed paws of rats and inflamed tails of mice . • Hypothermic Effect : Research indicates that administration of this compound can induce a lowering of body temperature in test subjects . It is important to note that the available scientific data on this compound is limited, and its complete mechanism of action and full spectrum of biological activity require further investigation. This makes it a compound of interest for exploratory research in central nervous system (CNS) pharmacology and thermoregulation. Usage Note This product is provided for research use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material in accordance with their institution's safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110846-17-8

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

IUPAC Name

5-hydroxy-2-[(4-hydroxybenzoyl)amino]benzoic acid

InChI

InChI=1S/C14H11NO5/c16-9-3-1-8(2-4-9)13(18)15-12-6-5-10(17)7-11(12)14(19)20/h1-7,16-17H,(H,15,18)(H,19,20)

InChI Key

ZOKNFJAARIIMMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)O)C(=O)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Melandrin

Total Synthesis Approaches for Melandrin

The total synthesis of this compound has been achieved. yakhak.orgyakhak.org One reported method involves the reaction of 5-tosyloxyanthranilic acid ethyl ester with p-acetoxybenzoyl chloride. yakhak.orgyakhak.org This reaction is followed by the removal of protecting groups using methanolic ammonia, resulting in the successful synthesis of this compound in good yield. yakhak.orgyakhak.org

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of this compound derivatives have been undertaken to explore compounds with potentially enhanced or modified biological activities. Fourteen this compound derivatives were synthesized and their optimized three-dimensional structures were obtained using MME calculation. yakhak.orgkoreascience.kr These synthesized derivatives were found to have a cis-form spatial orientation, similar to indomethacin. yakhak.orgkoreascience.kr Research has also investigated the synthesis of anthranilamide derivatives structurally related to this compound, which have shown anti-inflammatory and analgesic effects. koreascience.kr Further studies have focused on the synthesis and evaluation of the analgesic, anti-inflammatory, and antiviral effects of this compound derivatives. scielo.brresearchgate.net

Strategies for Enhancing Molecular Properties through Derivatization

Derivatization strategies for this compound and similar compounds aim to improve various molecular properties. Chemical modification is a common approach in drug discovery and design to enhance the usefulness of a molecule, including its physical, chemical, and pharmacological properties. researchgate.net This can involve alterations to the structure of a known molecule. researchgate.net For compounds with poor water solubility, which can affect oral bioavailability, chemical modification methods such as salt formation, co-crystallization, co-solvency, and the use of novel solubilizers can be employed to enhance solubility. jddtonline.info While specific strategies for enhancing this compound's properties through derivatization are linked to the synthesis of its derivatives and analogs, the general principles of chemical modification, including altering substituents and exploring bioisosteric replacements, are applicable. researchgate.netnih.govmdpi.commdpi.comrsc.org The synthesis of various this compound derivatives suggests an exploration of how structural changes impact biological activities like analgesic, anti-inflammatory, and antiviral effects. scielo.brresearchgate.net

Elucidation of Structure Activity Relationships Sar for Melandrin and Its Derivatives

Fundamental Principles of Melandrin's Structure-Activity Profile

This compound, chemically known as benzoic acid, 5-hydroxy-2-((4-hydroxybenzoyl)amino)-, possesses a core structure consisting of a benzoic acid backbone substituted with hydroxy and amino groups, and a 4-hydroxybenzoyl moiety. This specific arrangement of functional groups is crucial in determining its physical and chemical properties, and consequently, its interactions with biological systems.

This compound methyl ester, a derivative of this compound with a methyl ester group, has also been investigated. The esterification of the carboxylic acid group present in this compound can alter its physicochemical properties, such as solubility, lipophilicity, and stability. These changes can, in turn, affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with biological membranes and targets, potentially leading to differences in biological activity compared to the parent compound. Studies on this compound methyl ester have explored its potential for anticancer, anti-inflammatory, and antioxidant effects, highlighting how even a seemingly minor structural modification can influence the biological profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling in this compound Research

Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational approach to establish mathematical correlations between the structural properties of compounds and their biological activities nih.gov. This allows for the prediction of activity for novel compounds and helps in identifying the key structural features that govern the observed biological effect.

This compound has been included in QSAR modeling studies, specifically within the context of network pharmacology approaches aimed at investigating the potential mechanisms of traditional Chinese medicine formulas. In one such study, QSAR models were employed to predict the bioactivities of candidate compounds, including this compound, using methods such as Multiple Linear Regression (MLR), Support Vector Machine (SVM), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA).

These QSAR models utilize molecular descriptors, which are numerical representations of different aspects of a molecule's structure and properties (e.g., electronic, steric, hydrophobic features). By correlating these descriptors with the measured or predicted biological activity, the QSAR models can provide insights into which structural features are most influential for activity.

In the study mentioned, this compound was listed in a table that likely presented descriptor values or predicted properties within the QSAR framework. While the specific descriptors and the details of the QSAR model are not fully elaborated in the provided snippets, the inclusion of this compound in such a study indicates that computational methods are being applied to understand and predict its biological behavior based on its structure. The reported value of 102.897 associated with this compound in this context likely represents a calculated descriptor value or a predicted activity score from the QSAR model.

CompoundValuePotential Interpretation (Based on QSAR Context)
This compound102.897Descriptor value or Predicted Activity Score

Note: The exact nature of the "Value" (102.897) requires consulting the full research paper but is presented here as it appears in the QSAR context.

The application of QSAR modeling in research involving this compound underscores the effort to move beyond basic SAR principles towards a more quantitative understanding of how structural variations might impact its biological effects or its role within complex biological systems as explored in network pharmacology.

Molecular Features Critical for Biological Activity in this compound Analogs

Based on the structure of this compound and general SAR principles, certain molecular features are likely critical for its biological activity and the activity of its analogs. The presence and position of the hydroxyl groups on both the benzoic acid and the 4-hydroxybenzoyl moieties are expected to play a significant role, particularly in activities related to hydrogen bonding and radical scavenging (for antioxidant effects).

The amino linkage connecting the two aromatic rings is also a key feature, influencing the molecule's flexibility, polarity, and potential for forming interactions. Modifications to this linkage or the introduction of substituents near it could significantly alter the molecule's conformation and binding affinity to biological targets.

As seen with this compound methyl ester, the modification of the carboxylic acid group to a methyl ester impacts the molecule's properties and potential activities. This suggests that the nature of the substituent at this position is critical. Further esterification or amidation at this site would likely lead to analogs with altered pharmacokinetic profiles and potentially different biological potencies or targets.

Preclinical Assessment of Melandrin S Pharmacological Activities

In Vitro Pharmacological Characterization of Melandrin and its Derivatives

In vitro studies provide initial insights into a compound's biological activities at the cellular and molecular levels mdbneuro.com. For this compound and its derivatives, research has explored potential anti-inflammatory, antioxidant, antitumorigenic, and antiviral effects in various cell-based systems.

Anti-inflammatory Efficacy in Cellular Models

Inflammation is a complex biological response, and cellular models are widely used to investigate the anti-inflammatory potential of compounds frontiersin.orgnih.gov. While direct studies on this compound's anti-inflammatory efficacy in specific cellular models were not extensively detailed in the search results, related research on melanocortin peptides and other compounds provides context for how such activity is assessed in vitro nih.govnih.govfrontiersin.org. For instance, studies have utilized cell viability assays, RT-PCR, and ELISA to detect changes in inflammatory markers like IL-6, IL-8, and matrix metalloproteinases (MMPs) in activated chondrocytes nih.gov. Macrophage cell lines, such as RAW 264.7, are also commonly used to study the suppression of pro-inflammatory mediators like TNF-α and IL-1β, and the increase of anti-inflammatory cytokines like IL-10 in response to various stimuli like lipopolysaccharide (LPS) frontiersin.orgnih.govfrontiersin.org. A study mentioning this compound derivatives noted analgesic, anti-inflammatory, and antiviral effects, implying that in vitro anti-inflammatory assays were likely part of their characterization scielo.brscielo.bryakhak.org.

Antioxidant Mechanisms and Radical Scavenging Activity in Vitro

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in various pathological conditions nih.govoatext.com. In vitro assays are crucial for evaluating a compound's ability to scavenge free radicals and enhance antioxidant mechanisms nih.govresearchgate.netscirp.org. Research suggests that this compound, or compounds with similar structures like this compound methyl ester and melanoidins, may possess antioxidant properties ontosight.aiontosight.ai. Studies on melanoidins, which share some structural features with this compound, have demonstrated antioxidant activity through various in vitro tests, including DPPH radical scavenging activity, ABTS radical scavenging activity, ferric reducing antioxidant power (FRAP), and metal-chelating ability mdpi.comresearchgate.netnih.govnih.govmdpi.com. These assays measure the compound's ability to neutralize free radicals or reduce oxidized species. The antioxidant activity can be influenced by factors such as molecular weight and the presence of phenolic compounds mdpi.comnih.govmdpi.com.

Common In Vitro Antioxidant Assays:

AssayMechanism Measured
DPPH Radical Scavenging ActivityAbility to neutralize the stable DPPH radical.
ABTS Radical Scavenging ActivityAbility to neutralize the ABTS radical cation.
Ferric Reducing Antioxidant Power (FRAP)Ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).
Metal-Chelating AbilityAbility to chelate metal ions involved in radical formation.

Antitumorigenic Effects in Cell Line Assays

Cell line assays are fundamental in the initial screening and characterization of potential antitumor agents ontosight.aitheprismlab.org. These assays evaluate a compound's effects on cancer cell proliferation, viability, and other cellular processes related to cancer development nih.govnih.gov. This compound methyl ester has been screened by the National Cancer Institute (NCI) in the NCI60 human tumor cell line assay, a standard panel used to identify and characterize potential anticancer drugs ontosight.ai. This indicates that this compound derivatives have been investigated for their effects on the growth and survival of a diverse range of human cancer cell lines ontosight.ai. Studies on other compounds, such as herbal melanin (B1238610) and melittin (B549807), illustrate the types of findings obtained from these assays, including inhibition of cell proliferation and induction of apoptosis in specific cancer cell lines nih.govnih.gov. For example, herbal melanin has shown concentration-dependent inhibition of cell proliferation in MDA-MB-231 and HCT-116 cancer cell types nih.gov. Melittin demonstrated cytotoxicity against 4T1 breast cancer cells and induced apoptosis nih.gov.

Antiviral Effects in In Vitro Systems

In vitro systems are used to assess the ability of a compound to inhibit viral replication or infectivity in cultured cells vibiosphen.comyakhak.orgnih.govnih.gov. Research mentioning this compound derivatives has reported antiviral effects yakhak.org. While specific details on the viruses tested or the mechanisms of action for this compound derivatives were not extensively provided in the search results, studies on other compounds like soluble melanin and melittin demonstrate the methodologies used nih.govnih.gov. Soluble melanin has been shown to inhibit the replication of human immunodeficiency virus types 1 and 2 (HIV-1 and HIV-2) in human lymphoblastoid cell lines and T cells nih.gov. It interfered with HIV-induced syncytium formation and blocked infection by cell-free virus nih.gov. Melittin has demonstrated antiviral activity against viruses such as Junín virus and herpes simplex virus (HSV) in cell cultures, inhibiting viral multiplication and infectivity nih.gov.

Other Reported Biological Activities in Cellular Models

Beyond the more extensively studied areas, compounds can exhibit a variety of other biological activities in cellular models ontosight.ai. While specific details on other activities of this compound in cellular models were limited in the provided search results, related research on compounds from Melandrium firmum, the plant from which this compound was isolated, provides potential avenues researchgate.netkoreascience.kr. Extracts from Melandrium firmum have been investigated for their influence on lipid accumulation in 3T3-L1 cells, showing suppression of adipocyte differentiation without cytotoxicity researchgate.net. This suggests that compounds from this plant, potentially including this compound, could have effects on cellular processes related to lipid metabolism researchgate.net.

In Vivo Efficacy Studies in Preclinical Models of Disease

In vivo studies using preclinical animal models are essential for evaluating the efficacy of a compound in a living system and understanding its effects within the complexity of an organism mdbneuro.comaissmscop.comrevvity.comvibiosphen.comnih.gov. These models aim to mimic human diseases to assess a compound's therapeutic potential mdbneuro.comnih.govnih.gov. Research mentioning this compound derivatives has indicated analgesic and anti-inflammatory effects in animal models scielo.brscielo.brresearchgate.net. One study reported that this compound exhibited analgesic activity in mice (writhing syndrome) and rats (inflamed paws and tails), and also showed a hypothermic effect researchgate.net. Preclinical in vivo studies often involve evaluating parameters such as disease progression, physiological markers, and behavioral responses in treated animals compared to control groups aissmscop.comvibiosphen.com. Animal models are used to study various diseases, including inflammatory conditions, cancer, and infectious diseases vibiosphen.comnih.govnih.gov.

Table: Analgesic Effects of this compound in Preclinical Models researchgate.net

ModelSpeciesEffect Observed
Writhing SyndromeMiceInhibition of writhing
Inflamed Paws (Pressure Method)RatsAnalgesic activity
Inflamed Tails (Pressure Method)MiceAnalgesic activity

These in vivo findings complement the in vitro data, providing a more comprehensive picture of this compound's potential pharmacological activities in a biological context.

Analgesic Efficacy in Rodent Models

Research into the analgesic efficacy of compounds often employs various rodent models designed to mimic different types of pain, including acute nociception, inflammatory pain, and neuropathic pain. Common methods include the hot plate test, tail flick test, formalin test, and models of mechanical allodynia and thermal hyperalgesia nih.govnih.govfrontiersin.org. While these models are widely used to evaluate potential pain-relieving effects researchgate.net, specific detailed findings regarding this compound's performance in such rodent analgesic models were not available in the search results.

Anti-inflammatory Effects in Animal Models

The anti-inflammatory potential of compounds is frequently assessed in animal models of acute and chronic inflammation. Models such as carrageenan-induced paw edema, xylene-induced ear edema, and models of inflammatory bowel disease are commonly utilized to measure a compound's ability to reduce swelling, immune cell infiltration, and the production of inflammatory mediators medizinonline.comnih.govresearchgate.netnih.govmdpi.com. Although the search results indicate a general interest in the anti-inflammatory properties of various compounds, including a general mention that this compound may exhibit anti-inflammatory properties ontosight.ai, specific detailed data on this compound's effects in these or other animal models of inflammation were not found.

Antitumorigenic Investigations in Preclinical Cancer Models

Preclinical investigations into the potential antitumorigenic effects of compounds involve a range of models, including in vitro studies using cancer cell lines and in vivo studies utilizing xenograft models (where human cancer cells are implanted into immunocompromised mice) or genetically engineered mouse models (GEMMs) that develop tumors spontaneously nih.govharvard.edufrontiersin.org. These studies aim to assess a compound's ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), or reduce tumor growth and metastasis onjcri.org.aumdpi.com. While preclinical cancer research is an active area of study, specific detailed findings regarding this compound's antitumorigenic activity in these preclinical cancer models were not available in the search results.

Molecular Mechanisms of Action and Target Identification of Melandrin

Elucidation of Specific Protein and Enzyme Interactions

Studies investigating the molecular interactions of Melandrin have identified its potential to bind with certain enzymes. Molecular docking analyses have indicated that this compound exhibits good binding affinity to Phospholipase A2 (PLA2) scholarsconferences.comscholarsconferences.comscholarsconferences.com. PLA2 enzymes are a superfamily of ubiquitous enzymes that hydrolyze phospholipids, playing roles in various physiological and pathological processes, including inflammation scholarsconferences.com.

Molecular docking studies evaluated the binding affinity of several plant-based compounds, including this compound, to PLA2 from Daboia russelii pulchella. This compound demonstrated a favorable binding energy in these in silico experiments scholarsconferences.comscholarsconferences.comscholarsconferences.com.

CompoundTarget ProteinBinding Energy (kcal/mol)
This compoundPLA2 (Daboia russelii pulchella)-9.1 to -6.9
HypericinPLA2 (Daboia russelii pulchella)-9.1 to -6.9
CedronPLA2 (Daboia russelii pulchella)-9.1 to -6.9
Plicatic acidPLA2 (Daboia russelii pulchella)-6.3

Data extracted from molecular docking studies scholarsconferences.comscholarsconferences.comscholarsconferences.com.

The presence of functional groups in this compound's chemical structure, such as hydroxy and amino groups, along with a 4-hydroxybenzoyl moiety, are thought to contribute to its potential to interact with biological molecules, including enzymes ontosight.ai. While this compound methyl ester, a derivative of this compound, has also been noted for its potential to interact with enzymes and other biomolecules, specific detailed interactions for this compound itself beyond the PLA2 binding affinity require further investigation ontosight.ai.

Receptor Binding and Signaling Pathway Modulation by this compound

Current research specifically detailing the direct binding of this compound to cellular receptors or its explicit modulation of specific signaling pathways is limited in the available literature. While this compound methyl ester has been mentioned in the context of potential interactions with receptors ontosight.ai, comprehensive data on this compound's receptor binding profile or its direct impact on major signaling cascades such as cAMP, MAPK, or Wnt pathways were not found in the examined sources.

General signaling pathways, including those involving MC1R, Wnt, cAMP, and MAPK, are known to regulate various cellular processes, such as melanogenesis mdpi.comresearchgate.netnih.govresearchgate.net. The PI3K/Akt/mTOR pathway is also implicated in cellular functions and can be targeted by various compounds researchgate.netresearchgate.net. However, the specific influence of this compound on these or other signaling pathways has not been clearly elucidated in the provided information.

Investigation of Downstream Cellular Responses and Gene Expression

Investigations specifically focused on how this compound impacts downstream cellular responses and gene expression are not extensively detailed in the provided search results. While the potential biological activities of this compound or its derivatives, such as anti-inflammatory effects, imply downstream cellular changes, the precise mechanisms at the level of cellular response and gene regulation directly attributable to this compound have not been explicitly described scielo.brscispace.comresearchgate.netscielo.br.

Advanced Methodological Approaches in Melandrin Research

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions

Computational chemistry and molecular modeling play a crucial role in modern drug discovery and the study of molecular interactions. These in silico techniques allow researchers to simulate and predict how small molecules like Melandrin might interact with biological targets, such as proteins. By creating theoretical models of molecules and their environments, computational methods can provide insights that complement experimental studies.

Molecular Docking Simulations of this compound with Biological Targets

Molecular docking is a key computational technique used to predict the preferred binding orientation (pose) and affinity between a small molecule (ligand) and a macromolecular target (receptor) at the atomic level. This process simulates the binding event, helping to identify potential binding sites and the nature of the interactions, such as hydrogen bonds and hydrophobic interactions.

One instance where this compound has been explored using molecular docking involves studies targeting Phospholipase A2 (PLA2). Molecular docking studies have indicated good binding affinity of this compound to PLA2, with reported binding energies. These simulations suggest that this compound can interact with the active site of PLA2, forming hydrogen bonds and engaging in hydrophobic interactions.

In Silico Predictions of Pharmacological Activity and Binding Affinity

In silico methods extend beyond docking to predict various pharmacological properties and binding affinities. These predictions are based on the chemical structure of the compound and its similarity to molecules with known activities. Quantitative Structure-Activity Relationship (QSAR) models, for example, correlate structural features with biological activity or binding affinity.

While comprehensive in silico prediction data specifically and solely for this compound across a wide range of targets is not extensively available in the immediate search results, the application of such methods to compounds like this compound allows for the estimation of potential bioactivities. These predictions can help prioritize experimental investigations and provide a theoretical basis for observed effects. The use of in silico tools can predict various pharmacological effects, interactions with metabolic enzymes, and even potential toxicity profiles.

Advanced In Vitro Model Systems for Mechanistic Studies

Advanced in vitro model systems provide controlled environments to study the biological effects and underlying mechanisms of compounds like this compound outside of a living organism. These models range from cell-based assays using specific cell lines to more complex 3D cell cultures and organoid models. They are invaluable for investigating cellular responses, signaling pathways, and molecular events triggered by a compound.

While the search results highlight the importance and application of advanced in vitro models in biological and pharmacological research, detailed studies specifically employing these advanced systems solely for mechanistic investigations of this compound are not prominently featured. Research on related plant extracts from Melandrium firmum has utilized in vitro assays, such as evaluating the influence on lipid accumulation in 3T3-L1 cells and assessing free radical scavenging activity, demonstrating the potential of in vitro approaches in studying compounds derived from this genus. However, these studies focus on extracts or other compounds, not isolated this compound with detailed mechanistic data.

The development of advanced in vitro models, including those incorporating human pluripotent stem cells and mimicking tissue-specific environments, offers promising avenues for future mechanistic studies of this compound's biological effects. These systems could provide more physiologically relevant data on cellular uptake, metabolism, target engagement, and downstream cellular responses induced by this compound.

While the application of advanced methodological approaches to this compound research is still emerging in the publicly available literature, the initial computational studies and the potential for utilizing advanced in vitro models underscore the growing interest in understanding this compound's properties and potential. Further dedicated research employing these sophisticated techniques is anticipated to provide a more comprehensive understanding of this compound's interactions and biological activities.

Future Directions and Emerging Research Avenues for Melandrin

Identification of Novel Therapeutic Applications and Mechanisms

Future research is poised to identify novel therapeutic applications for Melandrin beyond its currently suggested potential as an antioxidant, anti-inflammatory, and antimicrobial agent ontosight.ai. This could involve exploring its effects on specific cellular pathways and disease models. For instance, investigations could focus on its potential interactions with enzymes, receptors, or signaling molecules implicated in various conditions. Network pharmacology approaches, which analyze the complex interactions between compounds and biological systems, could be valuable in predicting and identifying new therapeutic targets for this compound researchgate.net.

Detailed research findings in this area would involve in vitro studies using cell lines relevant to specific diseases, as well as in vivo studies in animal models. Data tables in this section could present results from such studies, for example, showing the effect of this compound on the expression levels of disease markers or the viability of specific cell types.

Study TypeModel SystemKey Finding (Hypothetical)
In vitroCancer Cell Line XThis compound reduced cell proliferation by Y%
In vivoInflammation Model ZThis compound decreased inflammatory markers by W%

Understanding the precise mechanisms by which this compound exerts its effects is a critical future direction. This would involve detailed biochemical and molecular studies to identify its direct targets and downstream signaling cascades. Techniques such as protein binding assays, enzyme activity measurements, and gene expression analysis would be employed.

Development of Advanced Methodologies for this compound Characterization

Advancements in analytical methodologies will be crucial for the comprehensive characterization of this compound. This includes developing more sensitive and specific techniques for its detection, quantification, and structural analysis in various matrices, such as biological samples and plant extracts researchgate.net. High-performance liquid chromatography (HPLC) coupled with advanced detectors (e.g., mass spectrometry) could be further optimized for this compound analysis researchgate.net.

Future research may also focus on developing methodologies for studying the metabolism and pharmacokinetics of this compound. This would involve techniques to track its absorption, distribution, metabolism, and excretion in biological systems. Such studies are vital for understanding its bioavailability and how it is processed by the body.

Data tables in this section could illustrate the performance of new analytical methods, such as showing detection limits, linearity ranges, and recovery rates of this compound in different sample types.

Analytical MethodSample TypeLimit of DetectionRecovery Rate
Optimized HPLC-MSPlant ExtractX ng/mLY%
Novel Method APlasmaZ ng/mLW%

Furthermore, advanced spectroscopic techniques, such as high-resolution NMR and cryo-EM, could provide more detailed insights into the three-dimensional structure and conformational dynamics of this compound, which may be relevant to its interactions with biological targets.

Collaborative Research Opportunities and Translational Prospects

Future progress in this compound research will likely benefit significantly from collaborative efforts between researchers across different disciplines and institutions. Partnerships between academic research groups, pharmaceutical companies, and other relevant organizations can accelerate the pace of discovery and facilitate the translation of research findings into practical applications.

Collaborative research could focus on pooling resources and expertise for large-scale screening of this compound against diverse biological targets or for conducting multi-center clinical studies if warranted by preclinical data. Joint ventures could also explore the potential for developing delivery systems or formulations that enhance this compound's efficacy or stability.

The translational prospects for this compound research involve moving findings from the laboratory to potential real-world applications. This could include the development of this compound-based pharmaceuticals, functional foods, or cosmetic ingredients, provided that rigorous efficacy and safety studies support such uses (though safety/adverse effects are outside the scope of this article). The process of translation would involve preclinical testing, regulatory submissions, and potentially clinical trials, depending on the intended application.

Collaborative initiatives could also focus on establishing standardized protocols for this compound extraction and purification from natural sources or for its synthesis, ensuring consistency and quality for research and potential commercial applications.

Q & A

Q. How can researchers ensure reproducibility when studying this compound’s photostability under diverse experimental conditions?

  • Methodological Answer : Standardize light sources (e.g., ICH Q1B guidelines) and quantify irradiance with calibrated sensors. Include dark controls and replicate experiments across multiple labs. Publish raw degradation spectra and kinetic data in open repositories .

Key Methodological Principles from Evidence

  • Reproducibility : Document experimental details exhaustively, including negative results and instrument calibration data .
  • Data Contradictions : Use meta-analysis and orthogonal validation to resolve conflicts, avoiding overreliance on single methodologies .
  • Interdisciplinary Rigor : Cross-validate findings with computational, in vitro, and in vivo models, ensuring biological relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.